(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
Description
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS: 1096537-29-9) is a chiral brominated indanol derivative with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol. The compound features a bicyclic indene scaffold substituted with a bromine atom at the 6-position and a hydroxyl group at the 1-position, with the (1S) stereochemistry confirmed via crystallographic and spectroscopic analyses . Its synthesis and structural elucidation often employ X-ray crystallography, NMR spectroscopy (1D and 2D techniques like COSY, HSQC, HMBC), and computational tools like SHELX for refinement . The compound is primarily used in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry and asymmetric catalysis .
Properties
CAS No. |
1096537-29-9 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination Step
The bromination employs N-bromosuccinimide (NBS) as the bromine source under radical initiation conditions. Azobisisobutyronitrile (AIBN) serves as the radical initiator, facilitating selective bromination at the 6-position of the indene backbone. Key parameters include:
-
Solvent : Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Temperature : 60–80°C under reflux
-
Reaction Time : 6–12 hours
The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the indene ring, leading to selective substitution at the 6-position due to steric and electronic factors.
Hydroboration-Oxidation Step
The brominated intermediate undergoes hydroboration-oxidation to introduce the hydroxyl group at the 1-position. Disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is used to achieve stereoselectivity, favoring the (1S)-enantiomer.
-
Solvent : Tetrahydrofuran (THF) at 0°C
-
Oxidation : Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH)
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Yield : 70–85% (over two steps)
The anti-Markovnikov addition of boron to the alkene ensures the hydroxyl group forms at the less substituted carbon, while the bulky borane reagent directs stereochemical outcomes.
Industrial-Scale Production Using Continuous Flow Reactors
Industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness. Continuous flow reactors have been adopted to optimize bromination and hydroboration steps, addressing limitations of batch processes.
Bromination in Flow Systems
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Reactor Type : Tubular flow reactor with static mixers
-
Residence Time : 10–30 minutes
-
Temperature Control : 70°C ± 2°C
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Advantages : Enhanced heat transfer minimizes side reactions (e.g., dibromination) and improves yield (90–95%)
Hydroboration-Oxidation Under Continuous Conditions
-
Microreactor Design : Laminar flow regimes ensure precise reagent mixing
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Catalyst : Heterogeneous catalysts (e.g., immobilized borane complexes) reduce purification steps
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Throughput : 50–100 kg/day
Comparative Analysis of Synthesis Methods
| Parameter | Laboratory-Scale Method | Industrial Flow Process |
|---|---|---|
| Bromination Yield | 75–80% | 90–95% |
| Reaction Time | 6–12 hours | 10–30 minutes |
| Stereoselectivity | 85–90% ee | 92–95% ee |
| Scalability | Limited to 1–5 kg batches | 50–100 kg/day |
| Purification | Column chromatography | In-line crystallization |
Data synthesized from.
Mechanistic Insights and Stereochemical Control
The enantioselectivity of this compound synthesis arises from:
-
Borane Coordination : Bulky borane reagents (e.g., Sia₂BH) preferentially approach the alkene face opposite the bromine substituent, dictated by steric hindrance.
-
Transition-State Geometry : The chair-like transition state during hydroboration favors hydroxyl placement at the 1S position.
-
Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, enhancing stereochemical outcomes.
Chemical Reactions Analysis
Types of Reactions
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using potassium cyanide (KCN) in the presence of a phase-transfer catalyst.
Common Reagents and Conditions
Oxidation: PCC or Jones reagent in an organic solvent such as dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Substitution: KCN in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Major Products
Oxidation: 6-bromo-2,3-dihydro-1H-inden-1-one.
Reduction: 2,3-dihydro-1H-indene.
Substitution: 6-cyano-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol is as an intermediate in the synthesis of more complex organic molecules. The compound's bromine atom and hydroxyl group serve as reactive sites for further functionalization.
Synthesis Routes
Common synthetic methods include:
- Bromination of Indan-1-ol : Utilizing bromine or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or chloroform under reflux conditions.
Reactivity
The compound can undergo various reactions:
- Oxidation : The hydroxyl group can be oxidized to form 6-bromoindanone using agents like pyridinium chlorochromate (PCC) or Jones reagent.
- Reduction : It can be reduced to 6-bromo-2,3-dihydro-1H-indene using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions .
Medicinal Chemistry
Research has indicated potential pharmacological properties for this compound. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the compound's ability to inhibit cancer cell proliferation. The results demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
Material Science
The unique structural properties of this compound make it valuable in developing novel materials, such as polymers and liquid crystals.
Applications in Polymers
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, blends containing this compound demonstrated improved tensile strength compared to control samples without the compound.
Mechanism of Action
The mechanism of action of (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific receptors.
Comparison with Similar Compounds
Substituent Variations: Bromine vs. Other Halogens or Functional Groups
Key Findings :
- The 5-chloro analog () is utilized in catalytic applications due to its lower steric hindrance.
- Functional Group Impact : Methoxy substitution at position 6 () improves aqueous solubility (logP reduction) but reduces electrophilicity, making it less reactive in cross-coupling reactions compared to brominated analogs.
Positional Isomerism and Stereochemical Variations
Table 2: Positional and stereochemical comparisons
Key Findings :
- Positional Isomerism : Bromine at position 6 versus 5 () alters electronic distribution, as evidenced by NMR shifts (e.g., deshielding of adjacent protons in 6-bromo derivatives).
- Stereochemical Influence: The (1S) configuration in the target compound confers enantioselectivity in asymmetric synthesis, whereas diastereomers like (1R,2R)-2-bromoindanol () exhibit divergent crystallographic packing and solubility profiles .
Q & A
Q. What are the common synthetic routes for preparing (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol?
The synthesis typically involves the reduction of a ketone precursor, such as 6-bromo-2,3-dihydro-1H-inden-1-one, using sodium borohydride (NaBH₄) in an alcohol solvent (e.g., methanol or ethanol) under inert conditions. This method ensures high stereoselectivity for the (1S)-enantiomer . Critical parameters include reaction temperature (0–25°C), solvent polarity, and the use of chiral auxiliaries or catalysts to enhance enantiomeric excess. Post-reaction purification via column chromatography or recrystallization is recommended to achieve ≥95% purity .
Q. How is the stereochemistry of this compound validated?
Chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) is the gold standard for confirming enantiopurity. X-ray crystallography using programs like SHELXL (for structural refinement) provides definitive proof of absolute configuration . Circular dichroism (CD) spectroscopy can also correlate optical activity with stereochemical assignments .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the indenol scaffold, with characteristic shifts for the hydroxyl proton (δ 4.8–5.2 ppm) and bromine-induced deshielding on adjacent carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₉BrO, [M+H]⁺ = 213.07) .
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers address contradictions in reported spectral data for this compound?
Discrepancies in NMR or MS data often arise from impurities, solvent effects, or enantiomeric interference. To resolve these:
Q. What strategies optimize enantioselective synthesis for scalable production?
Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution with lipases (e.g., Burkholderia cepacia) can improve enantiomeric ratios. For example, enzymatic kinetic resolution of racemic mixtures achieves >99% ee in select cases . Reaction engineering (e.g., flow chemistry) enhances reproducibility and scalability .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The C-Br bond in this compound participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl functionalization. Key considerations:
Q. What computational methods predict the compound’s biological activity?
Quantitative Structure-Activity Relationship (QSAR) models analyze electronic (e.g., bromine’s electronegativity) and steric parameters to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with target proteins, guiding lead optimization .
Q. How can researchers mitigate challenges in crystallizing this compound?
Crystallization difficulties stem from the hydroxyl group’s hydrogen-bonding propensity. Strategies include:
- Solvent screening (e.g., ethyl acetate/hexane mixtures).
- Seeding with microcrystals of analogous indenols.
- Temperature-gradient methods to slow nucleation .
Methodological Best Practices
Q. What are the recommended storage conditions to ensure stability?
Store at 2–8°C under inert gas (argon or nitrogen) in amber vials to prevent photodegradation. Lyophilization enhances long-term stability (>2 years) .
Q. How should researchers handle discrepancies in enantiomeric excess (% ee) across batches?
- Re-evaluate chiral HPLC conditions (mobile phase composition, column age).
- Conduct control experiments with racemic and enantiopure standards.
- Optimize asymmetric synthesis protocols to reduce kinetic vs. thermodynamic product ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
